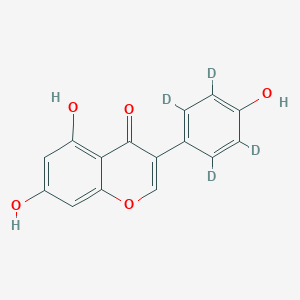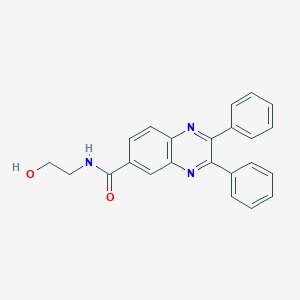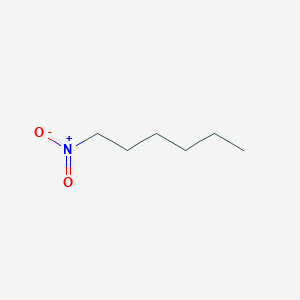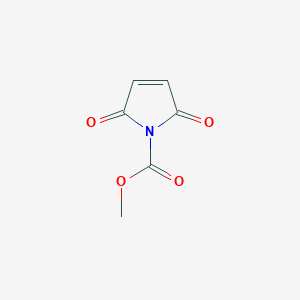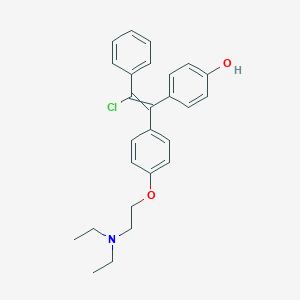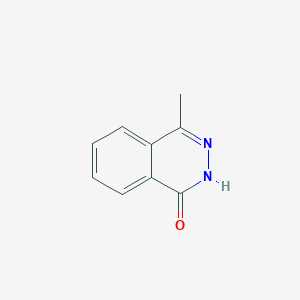
4-甲基邻苯二氮杂-1(2H)-酮
描述
Synthesis Analysis
The synthesis of 4-Methylphthalazin-1(2H)-one derivatives can be accomplished through multicomponent reactions, such as the palladium-catalyzed isocyanide insertion. This method facilitates the regioselective introduction of substituents into the phthalazin-1(2H)-one scaffold, offering a straightforward path to diversely substituted derivatives (Vlaar et al., 2013). Another approach involves the synthesis of novel phthalazine scaffolds linked to 1,3,4-oxadiazolyl-1,2,3-triazoles, showcasing the compound's versatility as an anticancer agent (Allaka et al., 2023).
Molecular Structure Analysis
Molecular structure analysis of 4-Methylphthalazin-1(2H)-one derivatives reveals their ability to form complex heterocyclic structures. For instance, the development of novel heterocyclic poly(arylene ether ketone)s from phthalazinone-containing monomers indicates the structural diversity achievable with this core (Cheng et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-Methylphthalazin-1(2H)-one derivatives include catalyst-free methodologies under ultrasonic irradiation, enabling the synthesis of structurally diverse compounds in good yields (Shekouhy & Hasaninejad, 2012). The versatility of this compound is further demonstrated through its use in the synthesis of compounds with antimicrobial activity (Sridhara et al., 2010).
Physical Properties Analysis
The physical properties of 4-Methylphthalazin-1(2H)-one derivatives are influenced by their molecular structure. For example, polymers derived from phthalazinone monomers exhibit diverse properties, including excellent thermal stability and solubility in common organic solvents, which are crucial for their potential application in materials science (Cheng et al., 2007).
Chemical Properties Analysis
The chemical properties of 4-Methylphthalazin-1(2H)-one derivatives, such as their reactivity and potential for functionalization, make them suitable for a wide range of applications. The compound's ability to undergo various chemical reactions facilitates the synthesis of molecules with significant biological activities, including antimicrobial and anticancer properties (Sridhara et al., 2010; Allaka et al., 2023).
科学研究应用
扩环反应: 它用于研究 1,3-二亚氨基异吲哚啉与肼及其衍生物的扩环反应 (Elvidge & Redman,1972)。
聚合物的合成: 4-(4'-羟基芳基) (2H)邻苯二氮杂-1-酮用于合成具有多种特性的聚合物,包括优异的热性能和在常见有机溶剂中的溶解性 (Cheng 等人,2007)。
抗惊厥活性: 它具有抗惊厥活性,并被用作研究 AMPA 受体拮抗剂的模型 (Grasso 等人,2000)。
抗增殖活性: 4-甲基邻苯二氮杂-1(2H)-酮衍生物对肝癌和乳腺癌细胞系表现出抗增殖活性 (Hekal 等人,2020)。
除草活性: 它显示出作为具有广谱和高除草活性的乙酰羟基酸合酶抑制剂的潜力 (Li 等人,2006)。
黑色素浓缩激素受体 1 的拮抗剂: 4-芳基邻苯二氮杂-1(2H)-酮衍生物是这种受体的有效拮抗剂 (Lim 等人,2012)。
抗菌活性: 一些衍生物表现出抗菌活性,并在临床医学中用于各种目的,包括解热、镇痛和抗结核活性 (Bedair 等人,1987)。
邻苯二氮杂衍生物的制备: 它用于制备各种邻苯二氮杂衍生物及其环化反应 (Badr 等人,1984)。
人 A3 腺苷受体拮抗剂的设计: 2-苯基邻苯二氮杂-1(2H)-酮骨架是设计这些拮抗剂的新核心骨架 (Poli 等人,2011)。
各种化合物的合成: 4-R-甲基邻苯二氮杂-1-酮用于合成各种化合物 (Mikhailovskaya & Vasilevsky,2010)。
抗真菌活性: 它对皮肤癣菌、新隐球菌和一些临床分离株表现出抗真菌活性 (Derita 等人,2013)。
对细菌和真菌的抗菌活性: 几种衍生物对各种细菌和真菌菌株表现出活性 (Sridhara 等人,2010)。
潜在的抗菌活性: 4-苄基-2H-邻苯二氮杂衍生物对革兰氏阳性菌、革兰氏阴性菌和真菌表现出有希望的活性 (El-Wahab 等人,2011)。
聚合物的结构分析: 合成的模型化合物被用作某些聚合物的结构分析指南 (Paventi 等人,1996)。
钯催化的合成: 用于邻-(假)卤代苯甲酸酯和肼的钯催化交叉偶联 (Vlaar 等人,2011)。
超声促进的合成: 参与超声促进的一锅法合成 2H-吲唑并[2,1-b]邻苯二氮杂-三酮 (Shekouhy & Hasaninejad,2012)。
多种生物活性: 4-氨基邻苯二氮杂-1(2H)-酮具有多种生物活性 (Vlaar 等人,2013)。
光化学行为研究: 用于研究邻苯二氮杂和喹喔啉在酸化醇中的光化学行为 (Wake 等人,1974)。
抗菌活性研究: 对合成的化合物进行了抗菌活性研究 (El-Hashash 等人,2012)。
安全和危害
未来方向
Future research directions could involve the design and synthesis of novel 4-Methylphthalazin-1(2H)-one derivatives as potential BRD4 inhibitors . For instance, one study found that compound DDT26 exhibited robust inhibitory activity against BRD4 at sub-micromolar concentrations . These findings present potential lead compounds for the development of potent anti-breast cancer agents targeting BRD4 .
作用机制
Target of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Similar compounds have been observed to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . These compounds also showed a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also showed a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
属性
IUPAC Name |
4-methyl-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNVHFPDZAZUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198192 | |
| Record name | 4-Methyl-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methylphthalazin-1(2H)-one | |
CAS RN |
5004-48-8 | |
| Record name | 4-Methyl-1(2H)-phthalazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005004488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5004-48-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-4-methylphthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-methylphthalazin-1(2H)-one a promising scaffold for developing anticancer agents?
A1: While the paper doesn't delve into the specific properties of 4-methylphthalazin-1(2H)-one itself, it highlights its use as a central building block for creating more complex molecules. The research focuses on attaching 1,3,4-oxadiazole and 1,2,3-triazole rings to this scaffold. These heterocycles are known to possess various biological activities, and their incorporation aims to enhance the anticancer properties of the resulting compounds [].
Q2: How do the synthesized compounds interact with their potential targets?
A2: The research employed computational docking studies to predict the interactions between the synthesized compounds and potential anticancer targets. Specifically, compound 5f, which demonstrated significant activity against MCF-7 and T-47D cancer cell lines, exhibited strong binding interactions with specific amino acid residues within its target protein. This binding involved amino acids like AlaX:191, MetX:193, ValX:196, and others, resulting in a favorable docking score []. While the specific target protein isn't explicitly named in the provided abstract, this finding suggests that the compound likely exerts its anticancer effects by binding to and potentially inhibiting the function of this target.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






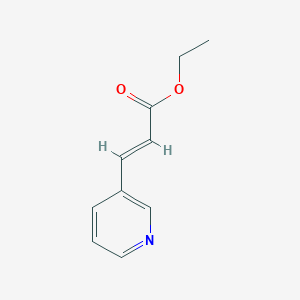
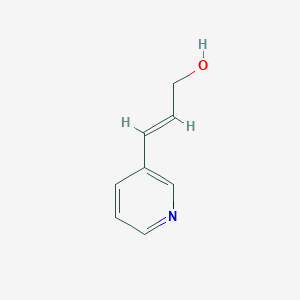
![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)

